molecular formula C7H13NO B13510738 2-(Piperidin-3-yl)acetaldehyde

2-(Piperidin-3-yl)acetaldehyde

Cat. No.: B13510738
M. Wt: 127.18 g/mol
InChI Key: RUABRRCEELGMQH-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)acetaldehyde is a nitrogen-containing organic compound featuring a piperidine ring (a six-membered saturated heterocycle) substituted at the 3-position with an acetaldehyde group. This structure confers unique physicochemical properties, such as moderate polarity due to the aldehyde functionality and basicity from the piperidine nitrogen. For instance, piperidine derivatives like niraparib tosylate (a PARP inhibitor) highlight the pharmacological relevance of the piperidine scaffold .

Properties

IUPAC Name

2-piperidin-3-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-3-7-2-1-4-8-6-7/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUABRRCEELGMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate aldehyde precursor under controlled conditions. For example, the reaction of piperidine with acetaldehyde in the presence of a catalyst can yield this compound. Another method involves the reduction of 2-(Piperidin-3-yl)acetonitrile using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or rhodium to facilitate the reduction of nitrile or imine precursors to the desired aldehyde. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(Piperidin-3-yl)acetic acid.

    Reduction: 2-(Piperidin-3-yl)ethanol.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Piperidin-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of drugs targeting neurological disorders, due to the piperidine moiety’s presence in many pharmacologically active compounds.

    Industry: It is employed in the production of fine chemicals and specialty materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, compounds containing the piperidine moiety often interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Piperidin-3-yl)acetaldehyde with structurally related compounds, focusing on molecular features, physicochemical properties, and functional roles.

2-(Pyridin-3-yl)acetic Acid (CAS 501-81-5)

  • Structure : Aromatic pyridine ring substituted with an acetic acid group at the 3-position.
  • Key Differences: Aromaticity vs. Functional Group: The carboxylic acid group increases hydrophilicity (log P ~1.5 inferred from analogs) and hydrogen-bonding capacity (TPSA: ~63 Ų) compared to the aldehyde group in this compound (estimated TPSA: ~50 Ų) . Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation), suggesting moderate toxicity risks . Piperidine derivatives may exhibit lower acute toxicity due to reduced aromatic reactivity.

Ethyl 2-(Piperidin-4-yl)acetate ()

  • Structure : Piperidine ring substituted at the 4-position with an ethyl acetate group.
  • Functional Group: The ester group (log P ~1.8) increases lipophilicity compared to the aldehyde group (estimated log P ~0.5), influencing membrane permeability and bioavailability . Synthetic Utility: Ethyl esters are common intermediates for hydrolysis to carboxylic acids, whereas aldehydes are more reactive in nucleophilic additions or condensations.

2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352494-03-1)

  • Structure : Hybrid molecule with a pyridine-piperidine backbone and an azepane (7-membered ring) substituent.
  • Key Differences :
    • Ring Size : The azepane ring introduces conformational flexibility and larger steric bulk compared to the simpler piperidine scaffold in the target compound .
    • Aldehyde Placement : The aldehyde is part of the piperidine-1-carbaldehyde group, differing in spatial orientation and electronic effects from the 3-position substitution in this compound.

Niraparib Tosylate ()

  • Structure : Piperidin-3-yl-phenyl-indazole carboxamide with a tosylate counterion.
  • Key Differences :
    • Complexity : Niraparib is a polypharmacological agent with PARP inhibitory activity, whereas this compound is a simpler building block.
    • Bioactivity : The piperidine-3-yl group in niraparib contributes to target binding, suggesting that the 3-position substitution in the target compound may also favor interactions with biological targets .

Physicochemical and Functional Comparison Table

Compound Core Structure Functional Group log P (Estimated) TPSA (Ų) Key Applications/Notes
This compound Piperidine (3-pos) Aldehyde ~0.5 ~50 Synthetic intermediate, drug precursor
2-(Pyridin-3-yl)acetic acid Pyridine (3-pos) Carboxylic acid ~1.5 63 R&D, potential toxicant
Ethyl 2-(Piperidin-4-yl)acetate Piperidine (4-pos) Ester ~1.8 45 Lipophilic intermediate
Niraparib Tosylate Piperidine (3-pos) Carboxamide ~2.5 110 PARP inhibitor (anticancer)

Research Findings and Implications

  • Reactivity : The aldehyde group in this compound offers versatility in Schiff base formation or reductive amination, contrasting with the ester or acid groups in analogs .
  • Toxicity Profile : Piperidine derivatives generally show lower acute toxicity than pyridine analogs (e.g., 2-(Pyridin-3-yl)acetic acid is Category 4 for oral/dermal toxicity) due to reduced aromatic reactivity .
  • Pharmacological Potential: The 3-position substitution on piperidine is critical in drugs like niraparib, suggesting that the target compound could serve as a precursor for bioactive molecules .

Limitations and Knowledge Gaps

  • Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Experimental values for log P, solubility, and toxicity remain unverified for the target compound.

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